molecular formula C17H17FN2O4S B2497822 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide CAS No. 921915-83-5

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide

Cat. No. B2497822
CAS RN: 921915-83-5
M. Wt: 364.39
InChI Key: QBGHIYOBBRWMGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide involves multicomponent reactions that allow for the efficient construction of complex molecules. For instance, a one-pot multicomponent reaction using 2-aminophenols, Meldrum's acid, and isocyanides leads to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives in good to excellent yields at ambient temperature (Shaabani et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as those synthesized from dibenzo[b,f][1,4]oxazepines and fluorooxindoles, features chiral tetrasubstituted C‒F stereocenters, highlighting the stereochemical complexity and potential pharmacological relevance of these molecules (Li, Lin, & Du, 2019).

Chemical Reactions and Properties

Chemical reactions involving N-fluorobenzenesulfonimide have been explored for the synthesis of azepino[4,5-b]indole derivatives, demonstrating the compound's versatility in engaging in cycloisomerization reactions catalyzed by Ag(i) with high efficiency (Pang et al., 2019).

Physical Properties Analysis

Investigations into the crystal structures of compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide reveal detailed insights into their solid-state arrangements, further enhancing our understanding of how structural variations influence physical properties (Suchetan et al., 2015).

Chemical Properties Analysis

The introduction of a fluorine atom in compounds structurally related to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide has been shown to significantly enhance COX-1/COX-2 selectivity, indicating a promising approach for the design of selective inhibitors (Hashimoto et al., 2002).

Scientific Research Applications

Organocatalytic Asymmetric Mannich Addition

A study explored the organocatalytic asymmetric Mannich reaction with compounds related to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide. This reaction produces various cyclic amines with chiral tetrasubstituted C‒F stereocenters, crucial in medicinal chemistry (Li, Lin, & Du, 2019).

Photophysical Properties in Chemistry

Another study synthesized and characterized compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide. This research highlighted the strong blue emission of these compounds, indicating potential applications in photophysical studies (Petrovskii et al., 2017).

Novel Multicomponent Syntheses

A novel one-pot multicomponent reaction involving compounds related to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide was developed. This approach synthesizes tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives, demonstrating an efficient method for creating complex molecules (Shaabani et al., 2010).

Role in Carbonic Anhydrase Inhibition

Research on compounds structurally related to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide revealed their utility as carbonic anhydrase inhibitors. These findings have implications for developing therapeutic agents (Sapegin et al., 2018).

Synthesis and Spectroscopic Analysis

A study synthesized benzimidazole-tethered oxazepine heterocyclic hybrids, closely related to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide. This research provided insights into the molecular structures, charge distributions, and potential applications in nonlinear optical properties (Almansour et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the cellular level to produce its effects. Unfortunately, the mechanism of action for “N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide” is not described in the current literature .

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-17(2)10-24-14-8-7-11(9-13(14)19-16(17)21)20-25(22,23)15-6-4-3-5-12(15)18/h3-9,20H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGHIYOBBRWMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide

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